molecular formula C19H19N3O6S B11016492 methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate

Cat. No.: B11016492
M. Wt: 417.4 g/mol
InChI Key: XAGRSFGYYHGZTF-UHFFFAOYSA-N
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Description

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is a complex organic compound that belongs to the class of chromen derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a chromen moiety, a thiadiazole ring, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate typically involves multiple steps:

    Formation of the Chromen Moiety: The chromen core can be synthesized through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.

    Introduction of the Thiadiazole Ring: The thiadiazole ring can be introduced via cyclization reactions involving thiosemicarbazides and carboxylic acids or their derivatives.

    Coupling Reactions: The final compound is obtained by coupling the chromen derivative with the thiadiazole intermediate using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The chromen moiety can be oxidized to form quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups in the chromen and thiadiazole rings can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester and amide functionalities, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of base catalysts like triethylamine.

Major Products

    Oxidation: Formation of quinones and carboxylic acids.

    Reduction: Formation of alcohols and amines.

    Substitution: Formation of substituted amides and esters.

Scientific Research Applications

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its diverse biological activities.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate involves its interaction with various molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    DNA Intercalation: The chromen moiety can intercalate into DNA, disrupting its structure and function.

    Reactive Oxygen Species (ROS) Generation: The compound can induce the production of ROS, leading to oxidative stress and cell death in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-({[(4-butyl-2-oxo-2H-chromen-7-yl)oxy]acetyl}amino)-1,2,3-thiadiazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its butyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes.

This compound’s unique structure and properties make it a valuable subject of study in various fields of scientific research

Properties

Molecular Formula

C19H19N3O6S

Molecular Weight

417.4 g/mol

IUPAC Name

methyl 5-[[2-(4-butyl-2-oxochromen-7-yl)oxyacetyl]amino]thiadiazole-4-carboxylate

InChI

InChI=1S/C19H19N3O6S/c1-3-4-5-11-8-16(24)28-14-9-12(6-7-13(11)14)27-10-15(23)20-18-17(19(25)26-2)21-22-29-18/h6-9H,3-5,10H2,1-2H3,(H,20,23)

InChI Key

XAGRSFGYYHGZTF-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC(=O)NC3=C(N=NS3)C(=O)OC

Origin of Product

United States

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